molecular formula C20H27N5O B2454495 4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine CAS No. 2310140-85-1

4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Cat. No. B2454495
CAS RN: 2310140-85-1
M. Wt: 353.47
InChI Key: HVOOKTRLTFMHOO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C18H22N6O. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 338.415. Other physical and chemical properties such as melting point, boiling point, and solubility would depend on the specific conditions and require experimental determination.

Scientific Research Applications

a. Antimicrobial Activity: Imidazole-containing compounds often exhibit antibacterial, antifungal, and antiviral properties. Researchers have synthesized derivatives with potent antimicrobial effects . For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide demonstrated good anti-tubercular activity against Mycobacterium tuberculosis .

b. Anti-Inflammatory Agents: Certain imidazole derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways and find applications in treating inflammatory diseases.

c. Anticancer Potential: Imidazoles have been investigated for their antitumor effects. Researchers explore their ability to inhibit cancer cell growth and metastasis.

d. Antidiabetic Agents: Some imidazole-based compounds exhibit antidiabetic activity. They may influence glucose metabolism and insulin sensitivity.

e. Antihistaminic Agents: Imidazole-containing drugs, such as clemizole and astemizole, act as antihistamines. They block histamine receptors and alleviate allergic reactions.

f. Antiulcer Medications: Compounds like omeprazole and pantoprazole, which contain imidazole moieties, are used to treat gastric ulcers by inhibiting acid secretion.

Organic Synthesis

Imidazoles serve as versatile building blocks in organic synthesis. Researchers have developed various synthetic routes to access these compounds . Their regioselective synthesis allows for the creation of diverse imidazole derivatives.

Material Science

Imidazole-based polymers and materials find applications in sensors, membranes, and drug delivery systems. Their tunable properties make them valuable in nanotechnology.

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s possible that it could interact with biological targets via hydrogen bonding or other non-covalent interactions, given the presence of the pyrimidine and piperidine rings .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to explore its potential uses .

properties

IUPAC Name

4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-13-14(2)21-12-22-20(13)26-11-16-7-9-25(10-8-16)19-17-5-4-6-18(17)23-15(3)24-19/h12,16H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOOKTRLTFMHOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1OCC2CCN(CC2)C3=NC(=NC4=C3CCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-6-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine

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